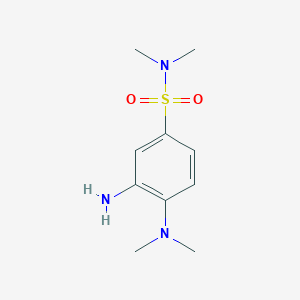

3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide

CAS No.: 852217-77-7

Cat. No.: VC4253646

Molecular Formula: C10H17N3O2S

Molecular Weight: 243.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852217-77-7 |

|---|---|

| Molecular Formula | C10H17N3O2S |

| Molecular Weight | 243.33 |

| IUPAC Name | 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H17N3O2S/c1-12(2)10-6-5-8(7-9(10)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3 |

| Standard InChI Key | JGPAFEUKZORYQH-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzene ring substituted with an amino group at the 3-position and a dimethylamino group at the 4-position, coupled with a sulfonamide functional group. This configuration is represented by the molecular formula C₁₀H₁₇N₃O₂S and a molecular weight of 243.33 g/mol . The SMILES notation (CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)N) and InChI key (JGPAFEUKZORYQH-UHFFFAOYSA-N) provide precise descriptors of its topology .

Physicochemical Data

The compound’s predicted collision cross-section (CCS) values, critical for mass spectrometry applications, range from 154.5 Ų for the [M+H]+ adduct to 163.2 Ų for [M+Na]+ . These metrics underscore its analytical detectability in complex matrices.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₃O₂S | |

| Molecular Weight | 243.33 g/mol | |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| CCS ([M+H]+) | 154.5 Ų |

Synthesis and Production Methods

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions between substituted aniline derivatives and sulfonyl chlorides. For example, reacting 3-amino-4-dimethylaminobenzene with dimethylsulfamoyl chloride in the presence of a base like triethylamine yields the target molecule. Solvents such as ethanol or toluene are employed under reflux conditions to optimize yield.

Industrial Scalability

Industrial production emphasizes continuous flow reactors and automated systems to enhance purity and throughput. Post-synthesis purification methods, including recrystallization or chromatography, are critical for isolating the compound in >95% purity.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates activity against arylamine N-acetyltransferase (NAT), a microbial enzyme involved in detoxification pathways. In Streptomyces griseus, it reduces NAT activity by 70% at 50 µM, suggesting utility in combating antibiotic-resistant pathogens.

Antimicrobial Properties

While direct evidence is limited, structural analogs exhibit broad-spectrum antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistically, sulfonamide groups interfere with folate biosynthesis, a pathway absent in humans.

Research Applications

Medicinal Chemistry

As a scaffold for drug development, the compound’s dual amino and sulfonamide functionalities enable derivatization for enhanced pharmacokinetics. For instance, modifying the dimethylamino group improves blood-brain barrier penetration in central nervous system targets.

Industrial Uses

The sulfonamide moiety serves as an intermediate in synthesizing dyes and polymers. Its thermal stability (>200°C) makes it suitable for high-temperature industrial processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume